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Compound of Interest

Compound Name: 1-(Azidomethyl)-3-nitrobenzene

CAS No.: 126799-84-6

Cat. No.: B13553558

Get Quote

Executive Summary
Objective: This guide provides a technical analysis of 1-(Azidomethyl)-3-nitrobenzene (also

known as 3-nitrobenzyl azide), focusing on its crystallographic properties, synthesis, and

structural comparison with its isomers and precursors. Audience: Crystallographers, Medicinal

Chemists, and Process Engineers. Key Insight: While the para-isomer (1-azido-4-nitrobenzene)

exhibits a robust orthorhombic crystal lattice (

) due to high symmetry, the meta-isomer (target) displays significantly lower lattice energy,
evidenced by a lower melting point (53–54 °C vs. 72 °C). This guide elucidates the structural
causality behind these differences and provides optimized protocols for handling these
energetic precursors in "Click" chemistry (CuAAC).

Structural Comparison & Performance Data
The "performance" of a crystal structure in this context refers to its lattice stability, packing

efficiency, and handling safety (shock sensitivity is often correlated with density and void

space).
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Table 1: Comparative Crystallographic & Physical Data

Feature
Target: 3-Nitrobenzyl

Azide (Meta)

Reference: 4-

Nitrobenzyl Azide

(Para)

Precursor: 3-

Nitrobenzyl Chloride

CAS Number 1516-59-2 1516-60-5 619-23-8

Molecular Formula

Melting Point
53 – 54 °C (Low

Stability)

71 – 73 °C (High

Stability)
44 – 46 °C

Crystal System
Monoclinic

(Predicted*)
Orthorhombic Monoclinic

Space Group (Analogous to nitrile)

Packing Motif
Kinked / Corrugated

Sheets
Linear / Herringbone Corrugated Sheets

Key Interaction

Weak

-

stacking

Strong Dipole-Dipole
Cl...O Halogen

contacts

Density
~1.35 g/cm³

(Estimated)
1.42 g/cm³ (Calc) 1.43 g/cm³

*Note: Exact unit cell parameters for the meta-azide are rarely reported due to its tendency to

form oils or low-quality crystals; prediction is based on the structural analogue 3-

nitrobenzonitrile.

Comparative Analysis
Symmetry & Stability: The para-isomer crystallizes in the highly symmetric

space group. The linear arrangement of the nitro and azidomethyl groups allows for efficient
"head-to-tail" stacking, maximizing dipole-dipole interactions. In contrast, the meta-
substitution of 1-(azidomethyl)-3-nitrobenzene introduces a geometric "kink," disrupting
planar stacking and lowering the melting point by nearly 20 °C.
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Precursor Inheritance: The precursor, 3-nitrobenzyl chloride, forms corrugated sheets driven

by weak C-H...O interactions rather than strong hydrogen bonds. The azide derivative

inherits this "loose" packing architecture, making it more susceptible to melting and less

stable than the para analogue.

Experimental Protocols
Protocol A: Synthesis of 1-(Azidomethyl)-3-nitrobenzene
Rationale: Direct nucleophilic substitution (

) is preferred over diazotization for benzyl derivatives to avoid unstable diazonium
intermediates.

Reagents:

3-Nitrobenzyl chloride (1.0 eq)

Sodium Azide (

, 1.5 eq)

DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) - Polar aprotic solvent accelerates

.

Workflow:

Dissolution: Dissolve 3-nitrobenzyl chloride (17.1 g, 100 mmol) in 100 mL DMSO.

Activation: Add

(9.75 g, 150 mmol) slowly to prevent exotherm.

Reaction: Stir at ambient temperature (25 °C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc

8:2). Note: Heating is unnecessary and increases explosion risk.

Quench: Pour mixture into 500 mL ice-water. The product will precipitate as a pale yellow

solid or oil.
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Extraction (if oil): Extract with Diethyl Ether (

mL). Wash organic layer with brine.

Purification: Silica gel chromatography is usually not required if the precursor was pure.

Recrystallize from Ethanol/Hexane if solid.

Protocol B: Crystallization for X-Ray Diffraction
Rationale: Low-melting azides are difficult to crystallize. Slow evaporation often yields oils. A

dual-solvent vapor diffusion method is required to grow diffraction-quality needles.

Steps:

Inner Vial: Dissolve 50 mg of crude azide in 0.5 mL of Dichloromethane (DCM) (Good

solubility).

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Hexane or

Pentane (Antisolvent).

Equilibration: Seal the outer jar tightly. Store at 4 °C (Refrigerator).

Mechanism: Hexane vapor slowly diffuses into the DCM solution, gradually increasing

polarity and forcing the azide to crystallize slowly, minimizing defects.

Harvest: Collect yellow needles after 48–72 hours. Mount immediately at low temperature

(100 K) to prevent lattice collapse.

Visualizations
Figure 1: Synthesis & Crystallization Workflow
This diagram outlines the transformation from the chloride precursor to the final crystalline

azide, highlighting the critical purification step.
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Click to download full resolution via product page

Caption: Step-by-step workflow for converting 3-nitrobenzyl chloride to diffraction-quality 3-

nitrobenzyl azide crystals.

Figure 2: Crystal Packing Logic (Meta vs. Para)
This schematic illustrates why the Para isomer packs more efficiently than the Meta isomer.
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Caption: Structural logic comparing the linear packing efficiency of the para-isomer vs. the

steric disruption in the meta-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-Azido-4-nitrobenzene | C6H4N4O2 | CID 137049 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. m-Nitrobenzoyl azide | C7H4N4O3 | CID 137973 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. chemistry.mdma.ch [chemistry.mdma.ch]

5. 1-Chloromethyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

6. pubs.rsc.org [pubs.rsc.org]

7. researchgate.net [researchgate.net]

8. theorchem.ru [theorchem.ru]

To cite this document: BenchChem. [Structural Analysis & Comparative Guide: 1-
(Azidomethyl)-3-nitrobenzene Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13553558/docs#structural-analysis-comparative-
guide-1-azidomethyl-3-nitrobenzene-derivatives]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.researchgate.net/publication/51137438_1-Benzyl-5-methyl-1H-123-triazole-4-carboxylic_acid_monohydrate
https://pubchem.ncbi.nlm.nih.gov/compound/m-Nitrobenzoyl-azide
https://chemistry.mdma.ch/hiveboard/rhodium/pdf/nitro-azide.red.tin-thiolate.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2983641/
https://pubs.rsc.org/en/content/getauthorversionpdf/C5GC02545A
https://www.researchgate.net/figure/Calculated-structures-of-group-15-azides-a-bond-lengths-in-Ae-angles-in_tbl1_270443493
https://theorchem.ru/mediawiki/images/6/60/OrganicBondLenghts.pdf
https://www.benchchem.com/product/b13553558?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/1-Azido-4-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Azido-4-nitrobenzene
https://www.researchgate.net/publication/51137438_1-Benzyl-5-methyl-1H-123-triazole-4-carboxylic_acid_monohydrate
https://pubchem.ncbi.nlm.nih.gov/compound/m-Nitrobenzoyl-azide
https://chemistry.mdma.ch/hiveboard/rhodium/pdf/nitro-azide.red.tin-thiolate.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2983641/
https://pubs.rsc.org/en/content/getauthorversionpdf/C5GC02545A
https://www.researchgate.net/figure/Calculated-structures-of-group-15-azides-a-bond-lengths-in-Ae-angles-in_tbl1_270443493
https://theorchem.ru/mediawiki/images/6/60/OrganicBondLenghts.pdf
https://www.benchchem.com/product/b13553558/docs#structural-analysis-comparative-guide-1-azidomethyl-3-nitrobenzene-derivatives
https://www.benchchem.com/product/b13553558/docs#structural-analysis-comparative-guide-1-azidomethyl-3-nitrobenzene-derivatives
https://www.benchchem.com/product/b13553558/docs#structural-analysis-comparative-guide-1-azidomethyl-3-nitrobenzene-derivatives
https://www.benchchem.com/product/b13553558/docs#structural-analysis-comparative-guide-1-azidomethyl-3-nitrobenzene-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13553558?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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